molecular formula C21H20F6N2O2 B2948724 5,5'-(Perfluoropropane-2,2-diyl)bis(2-(allyloxy)aniline) CAS No. 2573217-07-7

5,5'-(Perfluoropropane-2,2-diyl)bis(2-(allyloxy)aniline)

Cat. No.: B2948724
CAS No.: 2573217-07-7
M. Wt: 446.393
InChI Key: SKGKCXSLUVYHHQ-UHFFFAOYSA-N
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Description

5,5’-(Perfluoropropane-2,2-diyl)bis(2-(allyloxy)aniline) is a fluorinated alkene compound used in various fields such as pharmaceuticals, agrochemicals, and research . Its unique structure, featuring a perfluoropropane core and allyloxyaniline groups, makes it a valuable intermediate in the synthesis of complex molecules.

Preparation Methods

The preparation of 5,5’-(Perfluoropropane-2,2-diyl)bis(2-(allyloxy)aniline) involves several synthetic routes. One common method includes the reaction of perfluoropropane with 2-(allyloxy)aniline under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .

Chemical Reactions Analysis

5,5’-(Perfluoropropane-2,2-diyl)bis(2-(allyloxy)aniline) undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.

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Properties

IUPAC Name

5-[2-(3-amino-4-prop-2-enoxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-prop-2-enoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F6N2O2/c1-3-9-30-17-7-5-13(11-15(17)28)19(20(22,23)24,21(25,26)27)14-6-8-18(16(29)12-14)31-10-4-2/h3-8,11-12H,1-2,9-10,28-29H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGKCXSLUVYHHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1)C(C2=CC(=C(C=C2)OCC=C)N)(C(F)(F)F)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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